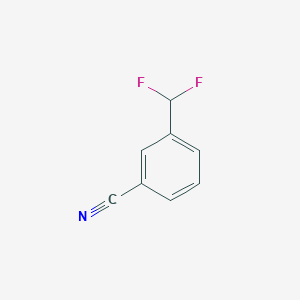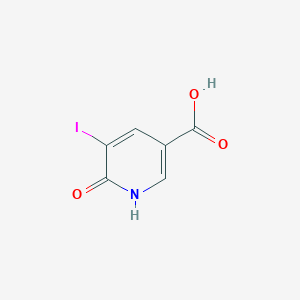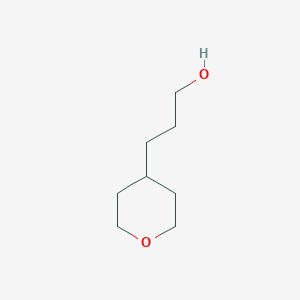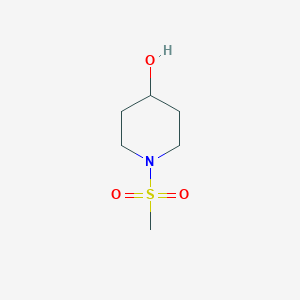
2-(Chloromethyl)-1,1'-biphenyl
概要
説明
2-(Chloromethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a chloromethyl group attached to one of the benzene rings
科学的研究の応用
2-(Chloromethyl)-1,1’-biphenyl has several applications in scientific research:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: The compound can be used to create derivatives with potential therapeutic properties.
- Materials Science: It is used in the development of polymers and other materials with specific properties.
作用機序
Target of Action
The primary targets of 2-(Chloromethyl)-1,1’-biphenyl are proteins, specifically at cysteine or disulfide sites . The compound can selectively modify these sites, tuning their inherent electronic properties through the amide or ester linkage .
Mode of Action
2-(Chloromethyl)-1,1’-biphenyl interacts with its targets by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels . This interaction results in changes in the biochemical pathways involved in phosphate metabolism.
Biochemical Pathways
The compound affects the biochemical pathways related to phosphate metabolism. By binding to dietary phosphate, it prevents hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood . This action can lead to a decrease in serum parathyroid hormone levels, affecting the regulation of calcium and phosphate in the body .
Pharmacokinetics
Similar compounds, such as epichlorohydrin, are known to be hazardous and require careful handling . Epichlorohydrin is a highly reactive electrophilic compound used in the production of various materials, including glycerol, plastics, and epoxy resins .
Result of Action
The molecular and cellular effects of 2-(Chloromethyl)-1,1’-biphenyl’s action are primarily related to its role in preventing hyperphosphatemia. By binding to dietary phosphate and preventing its absorption, the compound can help regulate phosphate levels in the body . This can have downstream effects on various physiological processes, including bone and tooth mineralization, nerve function, and muscle contraction.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(Chloromethyl)-1,1’-biphenyl plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. It is known to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The chloromethyl group of 2-(Chloromethyl)-1,1’-biphenyl can form covalent bonds with thiol groups in proteins, leading to modifications that can affect protein function. These interactions are crucial in understanding the compound’s role in cellular metabolism and detoxification pathways .
Cellular Effects
2-(Chloromethyl)-1,1’-biphenyl has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 2-(Chloromethyl)-1,1’-biphenyl can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 2-(Chloromethyl)-1,1’-biphenyl involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can act as an alkylating agent, modifying the structure and function of enzymes and other proteins. These modifications can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the interaction. Additionally, 2-(Chloromethyl)-1,1’-biphenyl can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-1,1’-biphenyl can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2-(Chloromethyl)-1,1’-biphenyl may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that prolonged exposure to 2-(Chloromethyl)-1,1’-biphenyl can lead to persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of normal metabolic processes. These threshold effects are important for understanding the compound’s safety and potential therapeutic applications .
Metabolic Pathways
2-(Chloromethyl)-1,1’-biphenyl is involved in several metabolic pathways, particularly those related to detoxification and energy production. It interacts with enzymes such as glutathione S-transferase, which catalyzes the conjugation of glutathione to the chloromethyl group, facilitating its excretion from the cell. This compound can also affect the levels of various metabolites, influencing overall metabolic flux and energy balance .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)-1,1’-biphenyl is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of 2-(Chloromethyl)-1,1’-biphenyl is crucial for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-1,1’-biphenyl is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, 2-(Chloromethyl)-1,1’-biphenyl may localize to the mitochondria, where it can impact energy production and metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,1’-biphenyl typically involves the chloromethylation of biphenyl. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of biphenyl then attack the electrophilic carbon, followed by rearomatization of the aromatic ring to form the chloromethylated product .
Industrial Production Methods: In an industrial setting, the production of 2-(Chloromethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically involves the same chloromethylation reaction but with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation Reactions: The chloromethyl group can be oxidized to formyl or carboxyl groups under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Hydroxymethyl-1,1’-biphenyl
- Formyl-1,1’-biphenyl
- Methyl-1,1’-biphenyl
類似化合物との比較
- Chloromethylbenzene (Benzyl Chloride)
- 2-Chloromethyl-4-methylquinazoline
- Chloromethyl methyl ether
Comparison: 2-(Chloromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and potential for further functionalization compared to simpler chloromethyl compounds like benzyl chloride. The presence of two aromatic rings can also influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
1-(chloromethyl)-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMDEFYYCMJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620986 | |
| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-83-5 | |
| Record name | 2-(Chloromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)









![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

